Home > Products > Building Blocks P2400 > Ethambutol R,R-Isomer DiHCl
Ethambutol R,R-Isomer DiHCl - 134566-79-3

Ethambutol R,R-Isomer DiHCl

Catalog Number: EVT-1477856
CAS Number: 134566-79-3
Molecular Formula: C10H24N2O2 . 2 HCl
Molecular Weight: 277.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An isomer of Ethambutol. Ethambutol is a medication primarily used to treat tuberculosis.
Synthesis Analysis

Methods

The synthesis of Ethambutol R,R-Isomer DiHCl typically involves several steps, including the protection of functional groups, acylation, and subsequent reactions to form the desired hydrochloride salt. One notable synthetic route includes:

  1. Protection of Alcohol: The alcohol component is protected using TBDPSiCl in the presence of imidazole, yielding a silyl-protected intermediate.
  2. N-Acylation: The protected intermediate undergoes N-acylation with chloroacetyl chloride in dimethylformamide (DMF) to form an α-halo amide.
  3. Formation of Amides: This intermediate is reacted with various amino alcohols to yield amides in good yields.
  4. Deprotection and Reduction: The final steps involve deprotecting the silyl group and reducing the amide to obtain free amino alcohols, which are then converted into their hydrochloride salts .

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. For instance, reactions are often conducted at elevated temperatures (around 70ºC) for extended periods (up to 14 hours) to ensure complete conversion.

Molecular Structure Analysis

Structure

Ethambutol R,R-Isomer DiHCl has a complex molecular structure characterized by its two chiral centers. Its chemical formula is C10H24N2O2C_{10}H_{24}N_{2}O_{2}, with a molecular weight averaging around 204.31 g/mol. The structure features an ethylene diamine backbone with hydroxymethyl groups that contribute to its activity against Mycobacterium tuberculosis.

Data

Key structural data includes:

  • IUPAC Name: (2S)-2-[(2-{[(2S)-1-hydroxybutan-2-yl]amino}ethyl)amino]butan-1-ol.
  • CAS Number: 74-55-5.
  • InChI Key: AEUTYOVWOVBAKS-UWVGGRQHSA-N.
    These identifiers facilitate the identification and study of this compound within chemical databases.
Chemical Reactions Analysis

Reactions

Ethambutol R,R-Isomer DiHCl participates in various chemical reactions typical of amines and alcohols, including:

  • Acylation: Reacting with acyl chlorides to form amides.
  • Reduction: Converting ketones or aldehydes into alcohols using reducing agents like lithium aluminum hydride.
  • Hydrochloride Formation: The final product is often converted into its hydrochloride salt for improved solubility and stability.

Technical Details

The reactions are typically carried out under controlled conditions to prevent side reactions, particularly in the presence of moisture or air, which can affect sensitive functional groups.

Mechanism of Action

Process

Ethambutol R,R-Isomer DiHCl exerts its antimicrobial effects by inhibiting arabinosyltransferases (embA, embB, embC). These enzymes are essential for synthesizing components of the mycobacterial cell wall:

  1. Inhibition of Cell Wall Synthesis: By blocking these enzymes, ethambutol prevents the formation of arabinogalactan and lipoarabinomannan.
  2. Disruption of Cell Division: The compromised integrity of the cell wall leads to reduced cell division and increased susceptibility to host immune responses.

Data

Studies indicate that ethambutol's minimum inhibitory concentration against Mycobacterium tuberculosis can vary significantly depending on the strain and environmental conditions, typically ranging from 0.8 to 50 μg/mL .

Physical and Chemical Properties Analysis

Physical Properties

Ethambutol R,R-Isomer DiHCl is a solid at room temperature with a melting point between 171.5°C and 174.5°C. It exhibits high solubility in water, approximately 1000 mg/mL, facilitating its administration in aqueous solutions.

Chemical Properties

The compound has a logP value around 0.4, indicating moderate lipophilicity which influences its absorption and distribution in biological systems . It is primarily metabolized through oxidation by aldehyde dehydrogenase into dicarboxylic acid metabolites.

Applications

Scientific Uses

Ethambutol R,R-Isomer DiHCl is primarily utilized in treating tuberculosis as part of combination therapy regimens. Its role as a bacteriostatic agent makes it crucial in preventing bacterial resistance when used alongside other antitubercular drugs. Ongoing research also explores its potential analogs for enhanced efficacy against drug-resistant strains of Mycobacterium tuberculosis .

Introduction to Ethambutol Stereoisomerism

Historical Context of Ethambutol Development and Chirality Recognition

Ethambutol's discovery in 1961 at Lederle Laboratories marked a pivotal advancement in antitubercular chemotherapy, emerging during a critical period when Mycobacterium tuberculosis was developing resistance to first-line therapies like streptomycin and isoniazid [3]. Initial pharmacological evaluations revealed a complex relationship between molecular configuration and biological activity that was unusual for its time. Early research demonstrated that the racemic mixture of ethambutol exhibited promising antimycobacterial properties, but it was the subsequent separation and individual testing of stereoisomers that unveiled a remarkable stereochemical dependence of therapeutic efficacy [1]. This discovery occurred during an era when the pharmaceutical industry had not yet fully appreciated the therapeutic implications of chirality, making ethambutol one of the pioneering cases that highlighted the critical importance of stereochemistry in drug design [3].

The structural elucidation of ethambutol (chemically defined as (±)-N,N′-ethylenebis-(2-aminobutan-1-ol)) revealed two constitutionally symmetrical stereogenic centers, theoretically permitting three distinct stereoisomeric forms: an enantiomeric pair consisting of (S,S)- and (R,R)-ethambutol, along with an achiral meso-(R,S) diastereomer [1] [4]. This stereochemical complexity presented both analytical challenges and therapeutic opportunities. By the mid-1960s, researchers had conclusively demonstrated that the antitubercular activity resided predominantly in one specific configuration—the (S,S)-(+)-enantiomer—while the (R,R)-isomer exhibited markedly reduced potency [1]. This recognition fundamentally transformed ethambutol development, steering pharmaceutical manufacturing toward enantiomerically pure formulations and establishing a precedent for chiral consideration in antimicrobial drug development.

Table 1: Historical Milestones in Ethambutol Stereoisomer Recognition

YearDevelopment MilestoneSignificance
1961Discovery of ethambutol at Lederle LaboratoriesIdentification of antimycobacterial activity in ethylenediamine derivatives
1963-1966Stereoisomer separation and individual evaluationRecognition of superior potency in (S,S)-enantiomer
Mid-1960sIntroduction of (S,S)-ethambutol in clinical useEstablishment of chirally pure tuberculosis chemotherapy
1990sPharmacopeial standards for stereochemical purityRegulatory requirements limiting R,R-isomer in pharmaceutical preparations

Biological Significance of Stereochemistry in Antimycobacterial Activity

The profound differential in biological activity between ethambutol's stereoisomers stems from their distinct three-dimensional molecular interactions with bacterial targets. The (S,S)-enantiomer demonstrates approximately 500-fold greater potency against Mycobacterium tuberculosis compared to its (R,R)-counterpart and 12-fold greater activity than the meso-(R,S) form [1] . This extraordinary discrepancy finds explanation in the molecular mechanism of ethambutol, which specifically targets membrane-embedded arabinosyltransferases (EmbA, EmbB, and EmbC) responsible for arabinogalactan biosynthesis—a critical cell wall component in mycobacteria [3] [7].

X-ray crystallographic studies have revealed that the spatial orientation of the hydroxyl groups in the (S,S)-configuration enables optimal hydrogen bonding with key residues in the arabinosyltransferase active site, facilitating potent inhibition of arabinan polymerization [7]. In contrast, the (R,R)-isomer's inverted stereochemistry prevents these crucial molecular interactions, resulting in dramatically reduced binding affinity and antimicrobial efficacy. This stereospecificity extends beyond M. tuberculosis to other mycobacterial species, including Mycobacterium avium complex and Mycobacterium kansasii, though with varying potency differentials [4] [7].

Research on ethambutol analogs further underscores the structural constraints governing antimycobacterial activity. Synthetic modifications exploring fluorine substitution, aromatic ring incorporation, or positional swapping of nitrogen and oxygen atoms consistently demonstrate that even minor deviations from the (S,S)-ethambutol structure result in substantial activity reduction [7]. The stringent stereochemical requirements highlight the evolutionary optimization of the (S,S)-configuration for targeting mycobacterial arabinosyltransferases and explain why the R,R-isomer lacks clinical utility as an antitubercular agent despite sharing identical atomic composition with its therapeutic counterpart.

Table 2: Relative Potency of Ethambutol Stereoisomers Against M. tuberculosis

StereoisomerRelative PotencyClinical Significance
(S,S)-(+)-Ethambutol500×Primary therapeutic isomer
(R,R)-(-)-Ethambutol1× (reference)Pharmacologically inactive
meso-(R,S)-Ethambutol~40×Intermediate activity

Rationale for Studying the R,R-Isomer: Pharmacological Inactivity and Impurity Implications

The pharmacological inactivity of the R,R-isomer does not diminish its importance in pharmaceutical science. Rather, the (R,R)-ethambutol dihydrochloride (CAS: 134566-79-3) serves as a crucial reference compound and impurity standard in quality control protocols for antitubercular medications [8]. With a defined molecular formula of C₁₀H₂₄N₂O₂·2HCl and molecular weight of 277.23 g/mol, this crystalline solid exhibits distinct physicochemical properties that facilitate analytical differentiation from the therapeutic (S,S)-isomer . Regulatory guidelines strictly limit R,R-isomer content in ethambutol active pharmaceutical ingredients (APIs), necessitating sensitive detection methods capable of quantifying this stereoisomeric impurity at pharmaceutically relevant thresholds (<0.5%) [8].

Advanced analytical techniques have been developed specifically for R,R-isomer detection and quantification. Differential scanning calorimetry (DSC) exploits the distinct melting profiles of ethambutol stereoisomers, with thermograms typically recorded between 25°C and 250°C at controlled heating rates . Capillary electrophoresis with capacitively coupled contactless conductivity detection offers exceptional resolution, achieving separation of ethambutol isomers in under 3 minutes using optimized background electrolytes (e.g., 50 mmol/L histidine and 30 mmol/L MES at pH 6.30) . These methods demonstrate excellent sensitivity (LOD: 23.5 μmol/L; LOQ: 78.3 μmol/L) and recovery rates (95-102%) across clinically relevant concentration ranges (100-500 μmol/L) .

The synthesis and characterization of the R,R-isomer also facilitate structure-activity relationship studies that inform drug design. Research demonstrates that modifications to the ethambutol structure—particularly alterations to the ethylene diamine bridge or stereochemical inversion—drastically reduce antimycobacterial activity [7]. This understanding has guided the development of novel analogs like SQ109, which maintains therapeutic efficacy through different molecular targets [7]. Additionally, the R,R-isomer serves as a starting material for deuterated analogs (e.g., Ethambutol-d4 Dihydrochloride, CAS: 1129526-19-7) used in mass spectrometry-based quantification methods [8]. Pharmaceutical reference standards for the R,R-isomer, including USP Ethambutol Related Compound B (CAS: 134566-79-3), underscore its importance in ensuring the stereochemical purity of commercial ethambutol preparations worldwide [8].

Table 3: Analytical Methods for R,R-Isomer Detection in Pharmaceutical Formulations

MethodConditionsPerformance Parameters
Differential Scanning Calorimetry25-250°C range, 10°C/min heating rateDistinct thermal profiles for isomer identification
Capillary ElectrophoresisBGE: 50 mmol/L histidine + 30 mmol/L MES (pH 6.30)Resolution: 2.0; Analysis time: <3 min; LOD: 23.5 μmol/L
Chiral ChromatographyChiral stationary phases (e.g., cyclodextrin-based)High enantiomeric resolution; Pharmacopeial method

Properties

CAS Number

134566-79-3

Product Name

Ethambutol R,R-Isomer DiHCl

Molecular Formula

C10H24N2O2 . 2 HCl

Molecular Weight

277.23

Synonyms

(R,R)-Ethambutol Dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.